Fluphenazine decanoate N-1-oxide Fluphenazine decanoate N-1-oxide
Brand Name: Vulcanchem
CAS No.: 76013-31-5
VCID: VC21354425
InChI: InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-20-36-18-22-38(40,23-19-36)21-11-17-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
SMILES: CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]
Molecular Formula: C32H44 F3 N3 O3 S
Molecular Weight: 607.8 g/mol

Fluphenazine decanoate N-1-oxide

CAS No.: 76013-31-5

Cat. No.: VC21354425

Molecular Formula: C32H44 F3 N3 O3 S

Molecular Weight: 607.8 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

Fluphenazine decanoate N-1-oxide - 76013-31-5

Specification

CAS No. 76013-31-5
Molecular Formula C32H44 F3 N3 O3 S
Molecular Weight 607.8 g/mol
IUPAC Name 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate
Standard InChI InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-20-36-18-22-38(40,23-19-36)21-11-17-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Standard InChI Key XGHOSDRUMJXXSM-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]
Canonical SMILES CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]

Introduction

Chemical Identity and Structural Characteristics

Fluphenazine decanoate N-1-oxide is a trifluoro-methyl phenothiazine derivative characterized by the presence of an N-oxide group at the piperazine nitrogen position of fluphenazine decanoate. The compound has a complex molecular structure that maintains the core phenothiazine scaffold while incorporating important functional modifications.

Molecular Properties

The compound has a molecular formula of C₃₂H₄₄F₃N₃O₃S with a molecular weight of 607.8 g/mol . The IUPAC name is 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate, which reflects its complex structure containing a phenothiazine core, a trifluoromethyl substituent, a piperazine ring, and a decanoate ester chain . The presence of the N-oxide group at position 1 of the piperazine ring is the key distinguishing feature compared to fluphenazine decanoate.

Chemical Identifiers

Table 1: Chemical Identifiers for Fluphenazine Decanoate N-1-Oxide

Identifier TypeValueSource
PubChem CID3059030
Primary CAS Number76013-31-5
Alternative CAS Number76005-64-6
HCl Salt CAS Number18345-76-1
InChIKeyXGHOSDRUMJXXSM-UHFFFAOYSA-N
Catalogue NumberAR-F01784 (Axios Research)

Structural Composition

The molecular structure of fluphenazine decanoate N-1-oxide maintains the core elements of fluphenazine, including the phenothiazine scaffold with a trifluoromethyl substituent at position 2 of the phenothiazine ring system . The molecule features a three-carbon propyl chain connecting the phenothiazine nitrogen to a piperazine ring. The modification that distinguishes this compound is the presence of an N-oxide group (oxido) at one nitrogen of the piperazine ring, while the other nitrogen connects to an ethyl linker attached to a decanoate ester group .

Relationship to Parent Compounds

Fluphenazine decanoate N-1-oxide is directly related to fluphenazine decanoate, which itself is an ester derivative of fluphenazine. Understanding this relationship provides context for the compound's significance in pharmaceutical research.

Fluphenazine Background

Fluphenazine is a high-potency typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia . The base compound has a molecular formula of C₂₂H₂₆F₃N₃OS and operates by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It affects various levels of the central nervous system as well as multiple organ systems .

Fluphenazine Decanoate Properties

Fluphenazine decanoate is the decanoate ester of fluphenazine with a molecular formula of C₃₂H₄₄F₃N₃O₂S . This esterification markedly prolongs the drug's duration of action without significantly attenuating its beneficial therapeutic effects . Fluphenazine decanoate is formulated as a clear, pale yellow solution for intramuscular or subcutaneous administration, typically provided in a sesame oil vehicle .

Structural Comparison

Table 2: Comparative Properties of Fluphenazine Compounds

PropertyFluphenazineFluphenazine DecanoateFluphenazine Decanoate N-1-Oxide
Molecular FormulaC₂₂H₂₆F₃N₃OSC₃₂H₄₄F₃N₃O₂SC₃₂H₄₄F₃N₃O₃S
Molecular Weight437.5 g/mol (approximate)591.8 g/mol607.8 g/mol
Key Structural FeatureBase phenothiazine structureDecanoate ester group addedN-oxide group at piperazine nitrogen
Primary FunctionAntipsychotic medicationLong-acting antipsychoticReference standard/impurity marker

The addition of the N-oxide group to fluphenazine decanoate represents an oxidative modification that increases the molecular weight by 16 mass units (one oxygen atom) compared to fluphenazine decanoate . This modification significantly alters the compound's physicochemical properties while maintaining recognizable structural features of the parent molecule.

Analytical Applications and Significance

Fluphenazine decanoate N-1-oxide serves critical functions in pharmaceutical analysis and quality control processes.

Reference Standard Applications

Chemical Synonyms and Nomenclature

The compound is known by various systematic and common names that reflect different approaches to describing its chemical structure.

Alternative Names

Fluphenazine decanoate N-1-oxide is known by several alternative names that emphasize different aspects of its chemical structure:

  • 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate

  • Fluphenazine decanoate N1-oxide

  • 1-(2-(decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide

  • 2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl Ester Decanoic Acid N-Oxide

  • 2-[1-Oxido-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl Ester Decanoic Acid

  • Fluphenazine Decanoate Impurity 3

Nomenclature Significance

The variety of names for this compound reflects different chemical naming conventions and highlights various structural features. The "N-1-oxide" designation specifically indicates the position of the oxide group on the piperazine ring, distinguishing it from other potential oxidation products of fluphenazine decanoate . This specificity is crucial for analytical and research applications where precise identification of compounds is essential.

The physical and chemical properties of fluphenazine decanoate N-1-oxide influence its behavior in analytical systems and its utility as a reference standard.

Structural Flexibility

According to PubChem data, the compound exhibits significant structural flexibility, which affects its three-dimensional configuration. This flexibility is noted in the PubChem entry where "conformer generation is disallowed since too flexible" . This characteristic has implications for the compound's behavior in solution and its interactions with analytical instruments and biological systems.

Chemical Reactivity

As an N-oxide derivative, the compound possesses distinctive chemical reactivity patterns compared to the parent compound. The N-oxide functional group introduces a polar, hydrogen-bond-accepting moiety that can alter solubility, chromatographic retention, and spectroscopic properties. These altered properties make the compound useful as a distinct marker in analytical applications.

Research Status and Knowledge Gaps

Current Understanding

Current knowledge about fluphenazine decanoate N-1-oxide focuses primarily on its chemical identity and analytical applications. The compound is well-characterized structurally, with established molecular formula, weight, and identifiers . Its role as a reference standard in pharmaceutical analysis is well-documented, particularly for quality control applications in fluphenazine production .

Areas for Further Investigation

While the chemical structure and analytical applications of fluphenazine decanoate N-1-oxide are well-established, several aspects warrant further investigation:

  • Formation mechanisms during drug synthesis and storage

  • Potential biological activity and toxicological profile compared to the parent compound

  • Comprehensive physicochemical characterization including solubility parameters, partition coefficients, and stability profiles

  • Improved analytical methods for detection and quantification in complex matrices

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